2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one
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Overview
Description
2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a bicyclo[3.3.1]non-2-en-9-one core. The molecular formula of this compound is C21H20O2, and it has a molecular weight of 304.382 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. Various synthetic routes have been explored for the construction of this core, including cycloaddition reactions and rearrangement processes
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic core provides structural stability and rigidity, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one: Similar structure but with one less phenyl group.
Adamantane derivatives: Compounds with a similar bicyclic structure but different substituents.
Uniqueness
2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one is unique due to the presence of both hydroxyphenyl and diphenyl groups attached to the bicyclic core. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61078-59-9 |
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Molecular Formula |
C27H24O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C27H24O2/c28-21-16-14-20(15-17-21)25-23-13-7-12-22(27(23)29)24(18-8-3-1-4-9-18)26(25)19-10-5-2-6-11-19/h1-6,8-11,14-17,22-24,28H,7,12-13H2 |
InChI Key |
QQWFDFHZWPJQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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